molecular formula C12H17NOS B5802746 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide

Cat. No.: B5802746
M. Wt: 223.34 g/mol
InChI Key: ZOMYXBRBQMIHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide is an organic compound with a complex structure that includes a sulfanyl group attached to a dimethylphenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium thiomethoxide to form the corresponding sulfide. This intermediate is then reacted with N-methylacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(pyridin-2-ylmethyl)acetamide
  • 3-[(3,5-dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole

Uniqueness

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide is unique due to its specific structural features, such as the combination of a dimethylphenyl ring and a sulfanyl group attached to an acetamide moiety.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9-4-10(2)6-11(5-9)7-15-8-12(14)13-3/h4-6H,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYXBRBQMIHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.